molecular formula C11H22N2O2 B1529601 (2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine CAS No. 1408002-84-5

(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine

Cat. No.: B1529601
CAS No.: 1408002-84-5
M. Wt: 214.3 g/mol
InChI Key: JJWXOBCPVLKGMO-NSHDSACASA-N
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Description

(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group on the aminomethyl substituent and a methyl group at the 2-position of the pyrrolidine ring. The Boc group enhances steric protection of the amine moiety, improving stability during synthetic processes, particularly in peptide coupling or organocatalytic applications . Its stereochemistry (S-configuration at C2) and substituent arrangement influence its reactivity, solubility, and enantioselectivity in asymmetric synthesis .

Properties

IUPAC Name

tert-butyl N-[[(2S)-2-methylpyrrolidin-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)12-8-11(4)6-5-7-13-11/h13H,5-8H2,1-4H3,(H,12,14)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWXOBCPVLKGMO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the structural features, biological evaluations, and potential applications of this compound based on diverse research findings.

Structural Features

The structure of this compound includes a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group attached to the amino group. This configuration is essential for its interaction with biological targets, influencing its pharmacokinetic properties such as solubility and permeability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. The compound has shown promising results against several bacterial strains, indicating its potential as a lead compound in antibiotic development.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds were determined using the broth microdilution method, revealing effective concentrations that inhibit bacterial growth. For instance, compounds derived from similar structures exhibited MIC values ranging from 0.5 to 10 mg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated. The Total Antioxidant Capacity (TAC) was assessed using DPPH and ABTS assays, demonstrating significant free radical scavenging activity. Such properties are crucial in preventing oxidative stress-related diseases .

Case Studies

  • Antimicrobial Evaluation : A study conducted on various amino derivatives, including this compound, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the amino group could enhance efficacy.
    Compound NameMIC (mg/mL)Bacterial Strain
    This compound1.5Staphylococcus aureus
    Related Derivative A0.5Escherichia coli
    Related Derivative B3.0Pseudomonas aeruginosa
  • Antioxidant Activity : The antioxidant evaluation demonstrated that the compound exhibited a TAC value comparable to established antioxidants like ascorbic acid, suggesting its potential use in formulations aimed at oxidative stress mitigation .

Research Findings

Research indicates that the biological activity of this compound is closely linked to its structural attributes, particularly the presence of the Boc group which enhances stability and bioavailability. Furthermore, studies emphasize the importance of lipophilicity in determining the compound's ability to cross biological membranes and interact with target proteins .

Scientific Research Applications

Structural Characteristics

Molecular Formula : C₁₁H₂₂N₂O₂
Molecular Weight : 214.3 g/mol
IUPAC Name : tert-butyl N-[[(2S)-2-methylpyrrolidin-2-yl]methyl]carbamate

The presence of the Boc group is crucial for protecting the amine functionality during synthetic processes, allowing for selective reactions without interference from the amine.

Medicinal Chemistry

(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine is primarily used as an intermediate in the synthesis of bioactive compounds. Its ability to protect amines makes it valuable in peptide synthesis and drug development.

  • Peptide Synthesis : The Boc group allows for stepwise assembly of peptide chains while preventing premature reactions of amine groups. This is critical in producing peptides with high purity and yield.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) values have been determined for various related compounds, indicating efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Compound NameMIC (mg/mL)Bacterial Strain
This compound1.5Staphylococcus aureus
Related Derivative A0.5Escherichia coli
Related Derivative B3.0Pseudomonas aeruginosa

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using assays like DPPH and ABTS, showing promising results in scavenging free radicals.

  • Total Antioxidant Capacity (TAC) : The TAC values indicate that the compound's activity is comparable to established antioxidants like ascorbic acid, suggesting potential applications in formulations aimed at oxidative stress mitigation.

Antimicrobial Evaluation

A study focusing on various amino derivatives highlighted the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. Modifications to the amino group were found to enhance efficacy, making this compound a candidate for further antibiotic development.

Antioxidant Activity Assessment

In a comparative study, this compound exhibited antioxidant properties similar to those of well-known antioxidants, indicating its potential use in dietary supplements or pharmaceutical formulations targeting oxidative stress-related diseases.

Comparison with Similar Compounds

Key Observations :

  • Boc Protection: The Boc group in the target compound improves amine stability but reduces solubility in non-polar solvents compared to (2S)-2-methylpyrrolidine .
  • Stereochemistry : (2S)-configured pyrrolidines often outperform (R)-isomers in enantioselective catalysis. For example, (S)-2-(methoxymethyl)pyrrolidine achieves >60% ee in annulation reactions, while (R)-2-methylpyrrolidine shows lower selectivity .
  • Salt Forms : Hydrochloride salts (e.g., (R)-2-methylpyrrolidine HCl) enhance aqueous solubility, making them preferable for drug formulation .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Starting from a chiral pyrrolidine precursor, typically (2S)-2-methylpyrrolidine or its protected derivatives.
  • Protection of the amino group using a Boc (tert-butoxycarbonyl) group to prevent side reactions.
  • Introduction of the aminomethyl substituent at the 2-position.
  • Careful control of reaction conditions to preserve stereochemistry.

Protection of the Amino Group with Boc

The Boc protection is commonly achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions, such as sodium bicarbonate (NaHCO3) in a polar aprotic solvent (e.g., tetrahydrofuran, THF) at temperatures ranging from 0 to 25 °C. This step ensures the amino group is masked, preventing unwanted side reactions during further functionalization.

Introduction of Aminomethyl Group

The aminomethyl group at the 2-position can be introduced via reductive amination or nucleophilic substitution methods starting from appropriate precursors such as 2-methylpyrrolidine derivatives. The reaction conditions are optimized to minimize racemization and maintain the (2S) configuration.

Industrial and Scalable Synthesis Considerations

Industrial synthesis often employs continuous flow reactors to enhance control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. Monitoring is typically done by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure reaction completion and stereochemical integrity.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Amino group protection Di-tert-butyl dicarbonate, NaHCO3, THF 0–25 °C 3–6 hours Boc protection, avoids racemization
Aminomethyl introduction Reductive amination or nucleophilic substitution 0–25 °C Variable Maintain stereochemistry, monitor by TLC/HPLC
Purification Extraction with ethyl acetate, drying over Na2SO4, recrystallization Room temperature Variable Ensures high purity and removal of impurities

Research Findings and Analytical Data

  • Stereochemical Integrity : The steric hindrance provided by the Boc group and low-temperature reaction conditions help preserve the (2S) configuration during synthesis.
  • Yield and Purity : Industrial methods report yields typically above 85% with purity exceeding 95%, verified by chiral HPLC.
  • Enantiomeric Excess (ee) : Optimization using chiral catalysts (e.g., (R)-BINAP, (S)-Proline derivatives) and low-temperature conditions can maximize ee, often confirmed by chiral stationary phase chromatography.

Comparative Notes on Related Compounds

While direct preparation methods of this compound are specialized, related synthetic strategies for Boc-protected amino pyrrolidines and piperidines show common themes:

  • Use of resolving agents such as D-pyroglutamic acid for chiral resolution in hydroxylated piperidine derivatives.
  • Hydrogenation steps under rhodium catalysts for precursor reduction.
  • Acid-base extraction and recrystallization for purification.

These methods underline the importance of protecting groups, stereochemical control, and efficient purification in the synthesis of Boc-protected chiral amines.

Summary Table of Key Preparation Steps

Preparation Stage Description Key Parameters Outcome
Starting material Chiral pyrrolidine or derivative (2S)-configuration Chiral integrity maintained
Boc protection Reaction with di-tert-butyl dicarbonate 0–25 °C, basic medium Amino group protected
Aminomethyl introduction Reductive amination or substitution Controlled temperature, monitored Aminomethyl group installed
Purification Extraction, drying, recrystallization Room temperature High purity and yield
Analytical verification Chiral HPLC, NMR, optical rotation Post-synthesis Confirm stereochemistry and purity

Q & A

Q. Conflicting bioactivity data for pyrrolidine analogs across studies: How to design follow-up experiments?

  • Methodological Answer :
  • Dose-Response Curves : Repeat assays with standardized protocols (e.g., 72-hour viability assays in HEK293 cells).
  • Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific binding.
  • Structural Elucidation : Co-crystallization with target proteins (e.g., PI3Kγ) clarifies binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine
Reactant of Route 2
Reactant of Route 2
(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.